

Application Note: Analytical Methods for Apixaban Quantification

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Compound of Interest

Compound Name: RS-0466

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Introduction

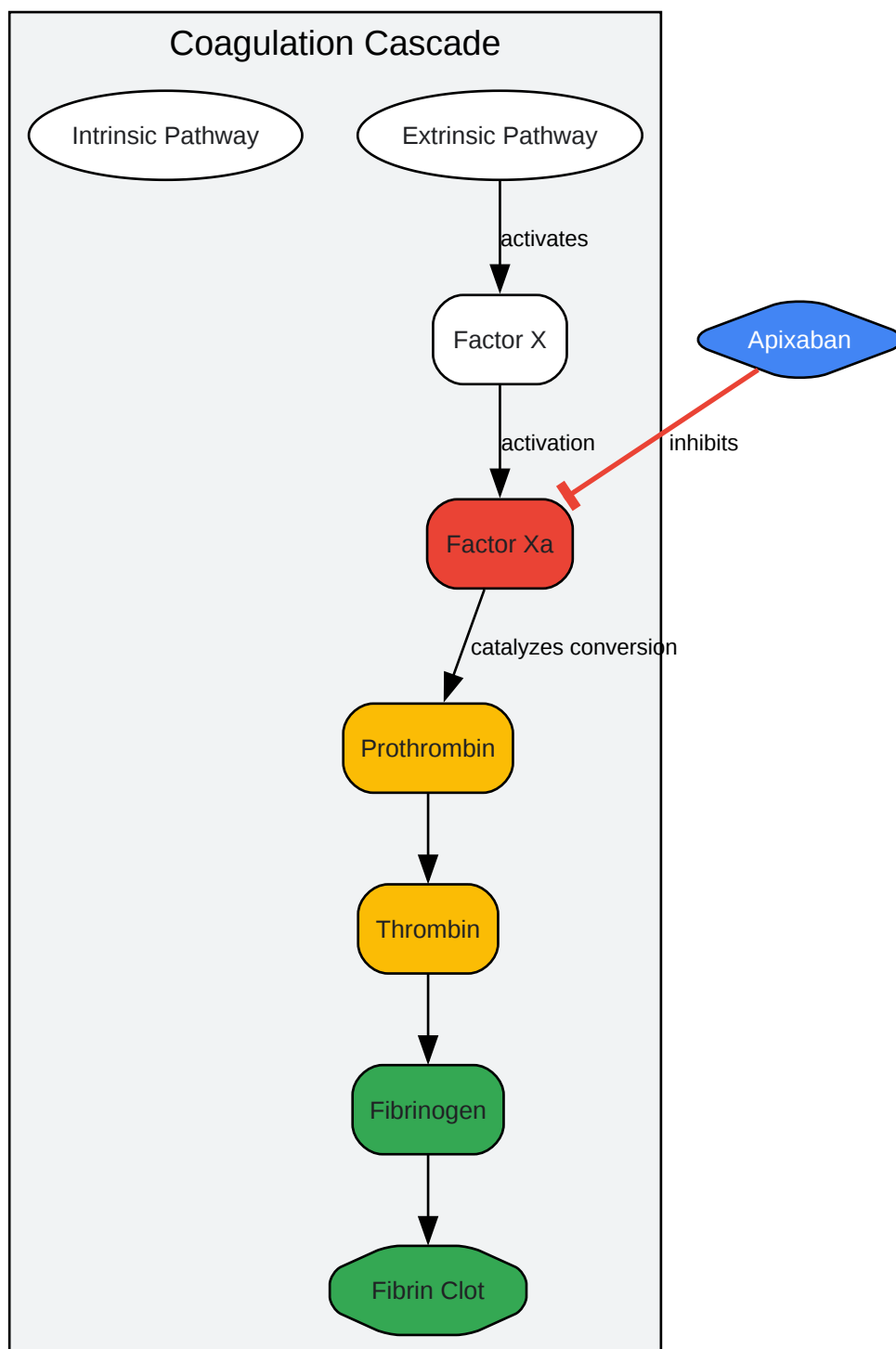
Apixaban, sold under the brand name Eliquis, is a direct oral anticoagulant (DOAC) that acts as a highly selective, reversible inhibitor of Factor Xa (FXa).^[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, which in turn leads to fibrin clot formation.^{[2][3]} By inhibiting FXa, apixaban effectively reduces thrombin generation and the development of thrombi.^[4] It is widely prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).

Unlike traditional anticoagulants like warfarin, apixaban does not require routine coagulation monitoring.^[5] However, quantitative analysis is crucial in specific clinical scenarios such as overdose, assessment of bleeding risk before surgery, or for pharmacokinetic and bioequivalence studies.^[6] This document outlines detailed protocols for the quantification of apixaban in biological matrices, primarily human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Mechanism of Action: Inhibition of Factor Xa

The coagulation cascade involves a series of enzymatic reactions culminating in the formation of a stable fibrin clot. This process has two main initiating pathways, the intrinsic and extrinsic

pathways, which converge on a common pathway to activate Factor X to Factor Xa.[2]
Apixaban directly targets and inhibits both free and clot-bound Factor Xa, preventing the propagation phase of the coagulation cascade.[2][4]



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Apixaban directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

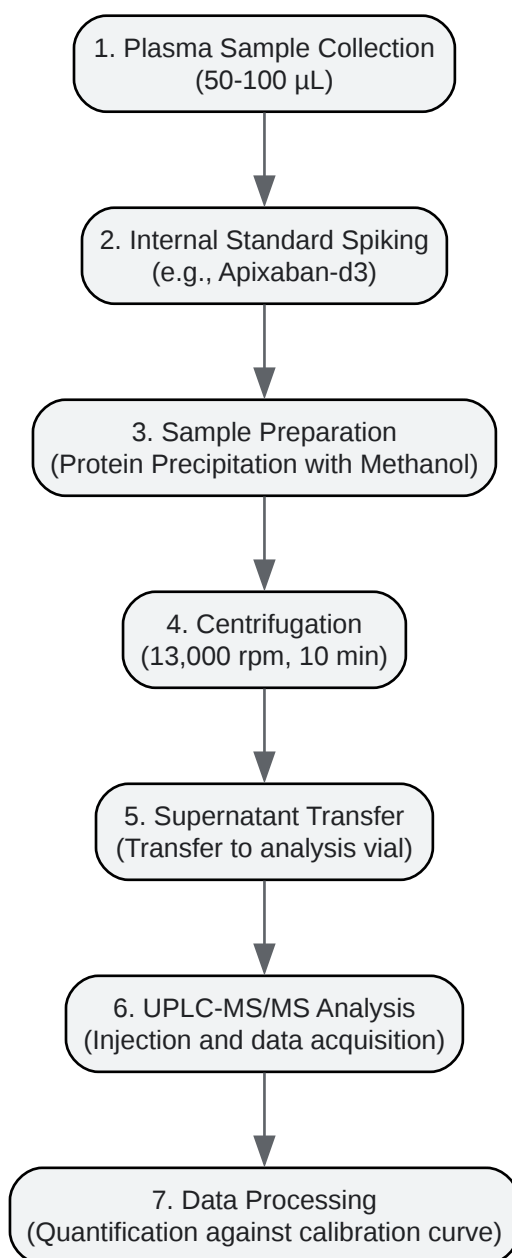
Analytical Methods and Protocols

Liquid chromatography is the cornerstone for apixaban quantification. LC-MS/MS is preferred for its high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations are expected.^[5] HPLC-UV offers a more accessible alternative for routine analysis in quality control settings.^[7]

LC-MS/MS Method for Apixaban in Human Plasma

This method provides high sensitivity and is suitable for clinical and pharmacokinetic research.^[8]

Experimental Workflow Diagram



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Typical workflow for quantifying apixaban in plasma using LC-MS/MS.

Protocol: Sample Preparation (Protein Precipitation)[5]

- Allow frozen human plasma samples to thaw completely at room temperature.
- Vortex the plasma sample briefly to ensure homogeneity.
- Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

- Add 50 µL of the internal standard (IS) working solution (e.g., apixaban-d3, 1 µg/mL in methanol).
- Add 450 µL of cold methanol (100%) to precipitate plasma proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to an HPLC vial for analysis.

Protocol: Chromatographic and Mass Spectrometric Conditions The following tables summarize typical instrument parameters.

Table 1: UPLC Conditions

Parameter	Value	Reference
Column	Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)	[5]
Mobile Phase A	2.5 mM Ammonium Formate (pH 3.0)	[5]
Mobile Phase B	100% Methanol with 0.1% Formic Acid	[5]
Flow Rate	0.35 mL/min	[5]
Injection Volume	1 µL	[9]
Run Time	3.0 minutes	[5]

| Gradient | 0-0.2 min (45% A), 0.2-2.0 min (15% A), 2.1-3.0 min (45% A) |[\[5\]](#) |

Table 2: Mass Spectrometry Conditions

Parameter	Value	Reference
Instrument	Triple Quadrupole Mass Spectrometer	[5]
Ionization Mode	Electrospray Ionization (ESI), Positive	[5][6]
MRM Transition (Apixaban)	m/z 460.2 > 443.2	[10][11]
MRM Transition (IS: Apixaban-d3)	m/z 464.2 > 447.4	[10][11]

| MRM Transition (IS: Apixaban ¹³C-d₃) | m/z 464.2 > 447.4 |[8] |

Table 3: Method Validation Summary (LC-MS/MS)

Parameter	Result	Reference
Linearity Range	1.0 - 301.52 ng/mL	[10][11]
Correlation Coefficient (r ²)	≥ 0.997	[5]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	[10]
Accuracy	89.2% - 107.2%	[10]
Precision (%RSD)	0.70% - 6.98%	[10]

| Extraction Recovery | >98% |[10] |

RP-HPLC-UV Method for Apixaban in Bulk and Dosage Forms

This method is suitable for quality control analysis of pharmaceutical formulations.

Protocol: Standard and Sample Preparation[7]

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 5.0 mg of apixaban working standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standard Solution (10 µg/mL):** Dilute 10 mL of the stock solution to 100 mL with the diluent (50% Acetonitrile).
- **Sample Solution (10 µg/mL):** Weigh a quantity of powdered tablets equivalent to 10 mg of apixaban into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution, and then dilute 10 mL of the filtrate to 100 mL with the diluent.

Table 4: HPLC-UV Conditions

Parameter	Value	Reference
Column	C18 (250 mm x 4.6 mm, 5 µm)	[7] [12]
Mobile Phase	Phosphate Buffer (pH 4.0) : Acetonitrile (50:50 v/v)	[7]
Flow Rate	1.0 mL/min	[7]
Injection Volume	20 µL	[7]
Detection Wavelength	278 nm or 280 nm	[7] [12]
Run Time	8 minutes	[7]

| Retention Time | ~6.0 minutes |[\[7\]](#) |

Table 5: Method Validation Summary (HPLC-UV)

Parameter	Result	Reference
Linearity Range	5 - 30 µg/mL	[7]
Correlation Coefficient (r ²)	0.999	[7]
Limit of Detection (LOD)	0.170 µg/mL	[7]
Limit of Quantification (LOQ)	0.567 µg/mL	[7]
Accuracy (% Recovery)	Within acceptable limits (typically 98-102%)	[7]

| Precision (%RSD) | < 2% |[7] |

Conclusion

The quantification of apixaban can be reliably achieved using both LC-MS/MS and HPLC-UV methods. The choice of method depends on the required sensitivity and the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for analyzing biological samples in clinical and pharmacokinetic studies. The protein precipitation sample preparation method is simple, rapid, and effective.[5] For routine quality control of bulk drug and pharmaceutical dosage forms, the HPLC-UV method provides a robust, accurate, and more accessible alternative. Both methods, when properly validated, are essential tools for researchers, scientists, and drug development professionals working with apixaban.

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